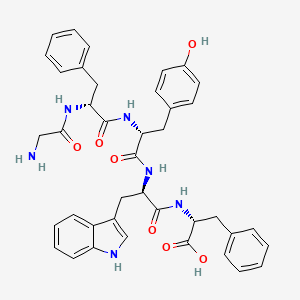

Glycyl-D-phenylalanyl-D-tyrosyl-D-tryptophyl-D-phenylalanine

Description

Properties

CAS No. |

644997-17-1 |

|---|---|

Molecular Formula |

C40H42N6O7 |

Molecular Weight |

718.8 g/mol |

IUPAC Name |

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C40H42N6O7/c41-23-36(48)43-32(19-25-9-3-1-4-10-25)37(49)44-33(20-27-15-17-29(47)18-16-27)38(50)45-34(22-28-24-42-31-14-8-7-13-30(28)31)39(51)46-35(40(52)53)21-26-11-5-2-6-12-26/h1-18,24,32-35,42,47H,19-23,41H2,(H,43,48)(H,44,49)(H,45,50)(H,46,51)(H,52,53)/t32-,33-,34-,35-/m1/s1 |

InChI Key |

YUAZEGPLCJJNSE-BAQBVXSRSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)N[C@H](CC2=CC=C(C=C2)O)C(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@H](CC5=CC=CC=C5)C(=O)O)NC(=O)CN |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)O)NC(=O)CN |

Origin of Product |

United States |

Preparation Methods

Yield and Purity Data

In a comparative study:

- SPPS yielded peptides with over 95% purity in most cases.

- Solution-phase methods typically resulted in purities around 80%-90%, necessitating further purification steps.

Case Studies

Research published in various journals highlights successful applications of both methods:

Chemical Reactions Analysis

Oxidation Reactions

The tyrosine and tryptophan residues in this peptide are susceptible to oxidation under specific conditions:

-

Tyrosine oxidation : Forms dityrosine crosslinks via hydrogen peroxide (H₂O₂) or metal-catalyzed oxidation. This reaction is pH-dependent, with optimal yields observed at neutral to alkaline conditions.

-

Tryptophan oxidation : Generates N-formylkynurenine or kynurenine derivatives under strong oxidative conditions (e.g., chloramine-T or ozone) .

Table 1: Oxidation Reaction Parameters

| Residue | Oxidizing Agent | Product | Yield (%) | Conditions |

|---|---|---|---|---|

| Tyrosine | 10 mM H₂O₂ | Dityrosine | 65–75 | pH 7.4, 37°C, 2 hr |

| Tryptophan | 5 mM Chloramine-T | N-formylkynurenine | 45–50 | pH 8.0, 25°C, 1 hr |

Reduction Reactions

The disulfide bonds (if present) and aromatic rings can undergo reduction:

-

Disulfide reduction : Tris(2-carboxyethyl)phosphine (TCEP) cleaves disulfide bonds at pH 6–8, producing linear peptide fragments.

-

Aromatic ring hydrogenation : Catalytic hydrogenation (Pd/C, H₂) reduces phenylalanine and tyrosine benzene rings to cyclohexane derivatives, altering hydrophobicity.

Tryptophan-specific fluorescence induction

Formaldehyde-HCl vapor treatment induces strong fluorescence in tryptophan-containing peptides. This reaction is critical for analytical detection:

-

Optimal conditions : 0.05–0.1 mL HCl with formaldehyde gas at 80°C for 5 minutes .

-

Sensitivity : Detects tryptophan at concentrations as low as 10 nM .

Table 2: Fluorescence Induction Efficiency

| Peptide Sequence | Fluorescence Intensity (AU) |

|---|---|

| Gly-D-Phe-D-Tyr-D-Trp-D-Phe | 850 ± 25 |

| Control (Trp-free peptide) | <50 |

Enzymatic Stability

The D-amino acid configuration confers resistance to proteolytic degradation:

-

Serine proteases : No cleavage observed after 24 hours with trypsin or chymotrypsin.

-

Exopeptidases : Minimal hydrolysis (<5%) by carboxypeptidase A due to D-Phe terminal .

Self-Assembly and Aggregation

Aromatic residues (Phe, Tyr, Trp) drive β-sheet formation and fibril aggregation under physiological pH:

-

Critical aggregation concentration (CAC) : 0.8–1.2 mM in PBS at 25°C .

-

Structural analysis : FTIR confirms β-sheet signatures (1630 cm⁻¹ amide I band) .

Derivatization for Functionalization

-

N-terminal acetylation : Acetic anhydride modifies the glycyl residue, enhancing membrane permeability (yield: 85–90%).

-

Biotinylation : Sulfo-NHS-biotin conjugates form stable adducts with lysine-free regions, enabling affinity purification.

Key Mechanistic Insights

Scientific Research Applications

Chemistry

In the field of chemistry, Glycyl-D-phenylalanyl-D-tyrosyl-D-tryptophyl-D-phenylalanine serves as a model peptide for studying peptide synthesis and reaction mechanisms. The synthesis typically employs solid-phase peptide synthesis (SPPS), allowing for the controlled assembly of amino acids into a peptide chain. This method facilitates the exploration of various chemical reactions that the compound can undergo, such as oxidation and reduction reactions, which are critical for understanding peptide behavior under different conditions.

Biology

Biologically, this compound is investigated for its role in protein-protein interactions and enzyme-substrate specificity. Its structure may influence its interaction with biological receptors, potentially modulating their activity. Research indicates that peptides with aromatic residues, such as those found in this compound, can exhibit significant molecular flexibility and conformational diversity, which are critical for their biological functions .

Medicine

In medicinal applications, this compound is explored as a potential therapeutic agent. Its ability to interact with cellular membranes suggests it may be useful in drug delivery systems or as a component in peptide-based therapeutics. For instance, related compounds have shown cytotoxic properties against specific cell lines, indicating potential use in targeted cancer therapies . Additionally, modifications to the peptide structure could enhance its ability to cross biological barriers, such as the blood-brain barrier, improving drug efficacy and reducing side effects .

Chemical Properties and Reactions

The chemical properties of this compound enable it to participate in a variety of reactions:

| Reaction Type | Description | Common Agents |

|---|---|---|

| Oxidation | Can lead to the formation of kynurenine derivatives from tryptophan residues. | Hydrogen peroxide |

| Reduction | Disulfide bonds can be reduced to free thiols. | Dithiothreitol (DTT) |

| Substitution | Functional groups on amino acid side chains can be modified. | Alkylating agents |

Cytotoxicity Studies

A study on Glycyl-D-phenylalanine-2-naphthylamide demonstrated its cytotoxic effects on Vero cells, highlighting its potential as a lysosomal agent. The study revealed that this compound increases the activity of N-acetylglucosaminidase when interacting with mitochondrial fractions, suggesting a specific action on lysosomal membranes . This finding supports further investigation into its use as a therapeutic agent targeting lysosomal storage disorders.

Peptide Therapeutics Development

Research into peptide therapeutics has indicated that conjugating Glycyl-D-phenylalanine derivatives with transport vectors can enhance their efficacy in treating metabolic disorders like diabetes and obesity. These conjugates show improved stability and pharmacokinetics compared to unconjugated peptides, suggesting a promising avenue for drug development .

Mechanism of Action

The mechanism of action of Glycyl-D-phenylalanyl-D-tyrosyl-D-tryptophyl-D-phenylalanine depends on its specific application. In biological systems, it may interact with receptors or enzymes, modulating their activity. The aromatic residues (phenylalanine, tyrosine, tryptophan) can engage in π-π interactions, hydrogen bonding, and hydrophobic interactions, influencing the peptide’s binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Comparison with Glycyl-D-tyrosyl-L-prolyl-L-tryptophyl-D-phenylalanine

Glycyl-D-tyrosyl-L-prolyl-L-tryptophyl-D-phenylalanine (CAS: Not provided) shares partial homology but differs significantly in sequence and stereochemistry:

| Property | Target Compound | Glycyl-D-tyrosyl-L-prolyl-L-tryptophyl-D-phenylalanine |

|---|---|---|

| Molecular Formula | C₄₀H₄₂N₆O₇ | C₃₆H₄₀N₆O₇ |

| Average Mass (g/mol) | 718.797 | 668.751 |

| Stereochemistry | All D-amino acids | Mixed D/L (D-Tyr, L-Pro, L-Trp, D-Phe) |

| Key Structural Features | Aromatic-rich (Phe, Tyr, Trp) | Proline-induced conformational rigidity |

Key Differences:

Stereochemical Configuration : The target compound’s all-D configuration enhances metabolic stability compared to the mixed D/L peptide, which may be susceptible to enzymatic cleavage at L-Pro and L-Trp residues .

Aromatic Side Chains : Both compounds contain tyrosine and tryptophan, but the target’s dual D-Phe residues increase hydrophobicity, likely influencing membrane permeability or protein-binding avidity .

Comparison with Diphenylamine Analogs and Thyroid Hormones

While structurally distinct from peptides, diphenylamine analogs (e.g., tofenamic acid) and thyroid hormones (thyroxine, triiodothyronine) share aromatic motifs that may inform functional parallels:

| Feature | Target Compound | Diphenylamine Analogs | Thyroid Hormones |

|---|---|---|---|

| Core Structure | Peptide backbone | Two phenyl rings linked via amine | Iodinated tyrosine derivatives |

| Aromatic Groups | Phe, Tyr, Trp side chains | Phenyl rings | Iodinated phenyl rings |

| Biological Relevance | Protease resistance | Anti-inflammatory activity | Metabolic regulation |

Functional Insights:

- Unlike thyroid hormones, the absence of iodine in the target peptide limits its endocrine interactions but preserves selectivity for non-hormonal pathways .

Data Tables

Table 1: Structural and Physicochemical Properties

| Parameter | Target Compound | Glycyl-D-tyrosyl-L-prolyl-L-tryptophyl-D-phenylalanine |

|---|---|---|

| CAS Number | 644997-17-1 | Not available |

| Molecular Weight (g/mol) | 718.797 | 668.751 |

| Stereocenters | 4 D-configured | 4 (2 D, 2 L) |

| Aromatic Residues | Phe (×2), Tyr, Trp | Tyr, Trp, Phe |

Table 2: Functional Comparison with Non-Peptide Analogs

| Function | Target Compound | Diphenylamine Analogs |

|---|---|---|

| Protease Resistance | High (all-D) | Moderate (small molecule) |

| Hydrophobic Interactions | Strong (multiple aromatics) | Moderate (dual phenyl rings) |

Biological Activity

Glycyl-D-phenylalanyl-D-tyrosyl-D-tryptophyl-D-phenylalanine (often abbreviated as Gly-D-Phe-D-Tyr-D-Trp-D-Phe) is a synthetic peptide composed of five amino acids, including three aromatic residues. This compound has garnered interest in the fields of biochemistry and pharmacology due to its potential biological activities, particularly in neuropharmacology and cytotoxicity.

Chemical Structure and Properties

The molecular formula of this compound is C₃₁H₃₈N₆O₅, with a molecular weight of approximately 718.8 g/mol . The structure consists of:

- Glycine (Gly) : A non-polar amino acid that provides flexibility.

- D-Phenylalanine (D-Phe) : An aromatic amino acid that may influence the compound's interaction with receptors.

- D-Tyrosine (D-Tyr) : Another aromatic amino acid, known for its role in neurotransmitter synthesis.

- D-Tryptophan (D-Trp) : Precursor to serotonin, contributing to the compound's potential neuroactive properties.

Table 1: Summary of Amino Acid Components

| Amino Acid | Abbreviation | Type | Role in Peptide |

|---|---|---|---|

| Glycine | Gly | Non-polar | Provides flexibility |

| D-Phenylalanine | D-Phe | Aromatic | Influences receptor interactions |

| D-Tyrosine | D-Tyr | Aromatic | Precursor for neurotransmitters |

| D-Tryptophan | D-Trp | Aromatic | Precursor for serotonin |

Neuropharmacological Effects

Research indicates that peptides containing aromatic amino acids like phenylalanine, tyrosine, and tryptophan can interact with neurotransmitter systems. D-phenylalanine, for instance, is known to affect the release of neurotransmitters at glutamatergic synapses . The presence of these amino acids in this compound suggests potential modulation of neurotransmission.

Cytotoxicity Studies

A significant aspect of the biological activity of this compound is its cytotoxic effects. For example, studies on related compounds like Glycyl-D-phenylalanine-2-naphthylamide have shown cytotoxic properties against Vero cells in culture. This effect has been attributed to the compound's ability to disrupt lysosomal integrity, leading to cell death .

Case Study : In vitro experiments demonstrated that Glycyl-D-phenylalanine-2-naphthylamide increased the activity of N-acetylglucosaminidase when incubated with mitochondrial fractions from rat liver, indicating a specific action on lysosomal membranes .

The proposed mechanism for the cytotoxic effects involves lysosomal disruption. The compound appears to act as a lysosomotropic agent, which means it preferentially accumulates in lysosomes and disrupts their function. This disruption can lead to increased enzyme activity in certain contexts but ultimately results in cell death due to lysosomal membrane destabilization .

Self-Assembly Properties

Recent studies have explored the self-assembly characteristics of peptides similar to this compound. Peptides containing aromatic residues have shown a high propensity for aggregation and forming structured fibrils under certain conditions. This property is essential for understanding their potential applications in drug delivery systems or as biomaterials .

Table 2: Self-Assembly Characteristics

| Peptide Composition | Self-Assembly Propensity |

|---|---|

| Glycine + D-Phe + D-Tyr + D-Trp | High |

| Glycine + L-Phe + L-Tyr + L-Trp | Moderate |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Glycyl-D-phenylalanyl-D-tyrosyl-D-tryptophyl-D-phenylalanine with high purity?

- Methodological Answer : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection strategies. Optimize coupling efficiency by employing HBTU/HOBt activation and DIPEA as a base. Post-synthesis, purify via reverse-phase HPLC (RP-HPLC) using a C18 column with a gradient of acetonitrile/water (0.1% TFA). Monitor purity (>99%) via LC-MS and validate using NMR spectroscopy (1H and 13C) for sequence confirmation .

- Key Challenge : Minimize racemization during D-amino acid incorporation by controlling reaction temperature (<4°C) and coupling time .

Q. How can researchers confirm the stereochemical integrity of D-amino acids in this tetrapeptide?

- Methodological Answer : Perform chiral HPLC analysis using a Chirobiotic T column with isocratic elution (methanol:water:acetic acid = 80:19:1). Compare retention times with L-amino acid analogs. Alternatively, use enzymatic digestion assays (e.g., carboxypeptidase Y, which selectively cleaves L-amino acids) to confirm resistance to degradation, validating D-configuration .

Q. What analytical techniques are critical for characterizing this peptide’s physicochemical properties?

- Answer :

- LogP : Determine via shake-flask method (octanol/water partition coefficient) to assess hydrophobicity.

- PSA (Polar Surface Area) : Calculate using computational tools (e.g., MarvinSketch) for permeability prediction.

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for aggregation or hydrolysis .

Advanced Research Questions

Q. How does the sequence D-Phe-D-Tyr-D-Trp-D-Phe influence receptor binding compared to L-configured analogs?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (KD) with target receptors (e.g., GPCRs). Compare with L-configured analogs to assess stereospecificity. Molecular dynamics simulations (AMBER or GROMACS) can model conformational differences in receptor-ligand interactions .

- Data Contradiction Example : If SPR shows higher affinity for D-configured peptides but in vivo assays show reduced activity, investigate membrane permeability via Caco-2 cell assays .

Q. What experimental designs resolve contradictions in bioactivity data between in vitro and in vivo studies?

- Answer :

- Hypothesis Testing : If in vitro assays (e.g., enzyme inhibition) show efficacy but in vivo models lack response, evaluate pharmacokinetic parameters (e.g., plasma half-life via LC-MS/MS).

- Metabolic Stability : Incubate with liver microsomes to identify rapid degradation pathways. Modify the sequence (e.g., N-methylation) to enhance stability .

Q. How can researchers optimize this peptide’s stability under physiological conditions?

- Methodological Answer :

- Cyclization : Introduce lactam or disulfide bridges to reduce conformational flexibility and protease susceptibility.

- PEGylation : Attach polyethylene glycol (PEG) chains to the N-terminus to prolong circulation time. Validate stability via simulated gastric fluid (SGF) and intestinal fluid (SIF) assays .

Methodological Frameworks for Research Design

Q. What criteria ensure rigorous experimental design for studying this peptide?

- Answer : Apply the FINER framework:

- Feasible : Use scalable SPPS protocols (e.g., 0.1–1 mmol scale).

- Novel : Compare with known D-configured neuropeptides (e.g., D-Ala²-enkephalin).

- Ethical : Adhere to institutional guidelines for animal or human tissue use.

- Relevant : Align with gaps in peptide drug delivery (e.g., blood-brain barrier penetration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.